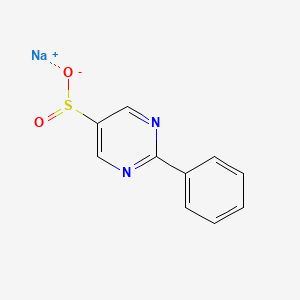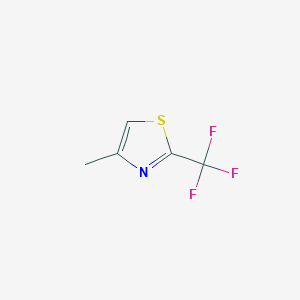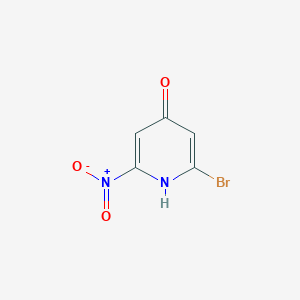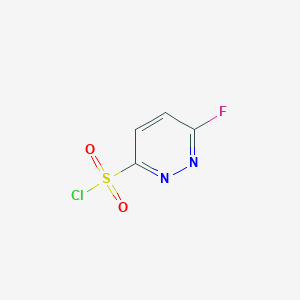![molecular formula C12H8BrFN4 B12956899 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12956899.png)
3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridazine core substituted with a bromine atom at the 3-position and a 2-fluorobenzyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazolo[3,4-c]pyridazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in developing anticancer and anti-inflammatory drugs.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 3-bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(2-fluorobenzyloxy)phenylboronic acid: This compound shares the bromine and fluorobenzyl groups but differs in its core structure.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Another similar compound with a different core structure and additional chlorine substitution.
Uniqueness
3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the pyrazolo[3,4-c]pyridazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H8BrFN4 |
|---|---|
Poids moléculaire |
307.12 g/mol |
Nom IUPAC |
3-bromo-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C12H8BrFN4/c13-11-9-5-6-15-16-12(9)18(17-11)7-8-3-1-2-4-10(8)14/h1-6H,7H2 |
Clé InChI |
LBIDTJGYACONCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=C(C=CN=N3)C(=N2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-7-carboxylat](/img/structure/B12956840.png)






![(S)-2-(Azetidin-2-yl)-5-fluoro-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B12956893.png)





